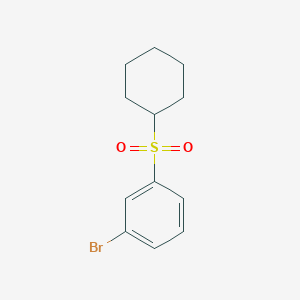
1-bromo-3-cyclohexylsulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-cyclohexylsulfonylbenzene is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclohexyl sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-cyclohexylsulfonylbenzene typically involves the following steps:
Bromination of Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Cyclohexyl Sulfone: The brominated phenyl compound is then reacted with cyclohexyl sulfone under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-cyclohexylsulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfone group can be involved in oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted phenyl cyclohexyl sulfones depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfonic acids.
Reduction Products: Sulfides or thiols.
Scientific Research Applications
1-bromo-3-cyclohexylsulfonylbenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-bromo-3-cyclohexylsulfonylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and sulfone group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact mechanism depends on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenyl cyclohexyl sulfone: Similar structure but with a chlorine atom instead of bromine.
3-Fluorophenyl cyclohexyl sulfone: Contains a fluorine atom instead of bromine.
3-Iodophenyl cyclohexyl sulfone: Features an iodine atom in place of bromine.
Uniqueness
1-bromo-3-cyclohexylsulfonylbenzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
Molecular Formula |
C12H15BrO2S |
|---|---|
Molecular Weight |
303.22 g/mol |
IUPAC Name |
1-bromo-3-cyclohexylsulfonylbenzene |
InChI |
InChI=1S/C12H15BrO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |
InChI Key |
SIPWPPGJSIBYBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

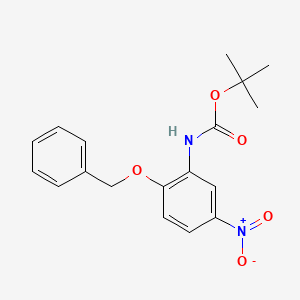
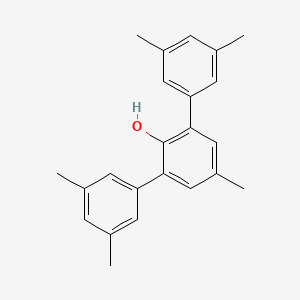

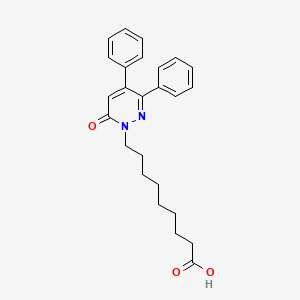

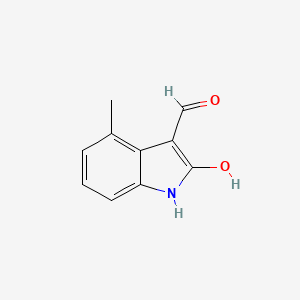



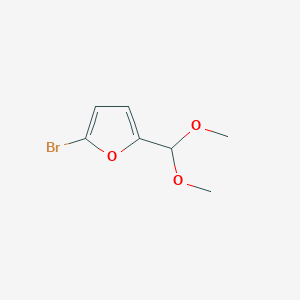

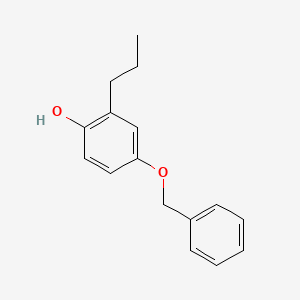

![(S)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B8588795.png)
